molecular formula C21H14N2O2S B2379206 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate CAS No. 477862-90-1

4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate

Cat. No.: B2379206
CAS No.: 477862-90-1
M. Wt: 358.42
InChI Key: LZZPGFMFPMJBIU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

The compound 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate is systematically named according to IUPAC rules as [4-(4-thiophen-2-ylpyrimidin-2-yl)phenyl] benzoate . Its structure comprises a pyrimidine ring substituted at the 4-position with a thiophene moiety and at the 2-position with a para-substituted phenyl group esterified to a benzoate group.

The CAS Registry Number for this compound is 477862-90-1 , which provides a unique identifier for chemical databases and regulatory purposes. Key molecular descriptors are summarized below:

Property Value
IUPAC Name [4-(4-thiophen-2-ylpyrimidin-2-yl)phenyl] benzoate
CAS Number 477862-90-1
Molecular Formula C₂₁H₁₄N₂O₂S
Molecular Weight 358.42 g/mol

The molecular formula confirms the presence of 21 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom, consistent with the integration of pyrimidine, thiophene, and benzoate functionalities.

Alternative Naming Conventions in Chemical Literature

In addition to its systematic IUPAC name, this compound is referenced under various synonyms and identifiers across chemical literature and commercial catalogs:

Synonym/Identifier Source
This compound SynHet, PubChem
MFCD02082822 Molecular Design Lab (MDL) number
C21H14N2O2S Empirical formula
SMILES: O=C(OC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CS3)C4=CC=CC=C4 Simplified molecular-line entry

The compound is occasionally described using abbreviated notations emphasizing its hybrid structure, such as thienyl-pyrimidine benzoate . Such variations reflect contextual emphasis on either the heterocyclic core or the ester functional group.

Structural Relationship to Benzothiophene-Pyrimidine Hybrid Systems

This compound shares structural motifs with benzothiophene-pyrimidine hybrids, which are prominent in medicinal chemistry for their bioactivity. A comparison of key features is provided below:

Feature 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzoate Benzothiophene-Pyrimidine Hybrids
Core Heterocycle Pyrimidine-thiophene Pyrimidine-benzothiophene
Substituent at Pyrimidine-4 Thiophene Benzothiophene
Functional Group at C-2 Phenyl benzoate Varied (e.g., amines, halides)
Pharmacological Relevance Limited reported bioactivity Anticancer, antimicrobial

The replacement of benzothiophene with a simpler thiophene ring in this compound reduces aromatic conjugation but retains planar geometry, potentially influencing electronic properties and binding interactions. Hybrid systems featuring pyrimidine fused to larger heterocycles (e.g., benzothiophene) often exhibit enhanced pharmacological profiles due to increased π-π stacking and hydrogen-bonding capabilities.

This compound’s ester-linked benzoate group introduces polarity, distinguishing it from most benzothiophene-pyrimidine derivatives, which typically feature amine or alkyl substituents. Such structural variations underscore the adaptability of pyrimidine-based scaffolds in drug design.

Properties

IUPAC Name

[4-(4-thiophen-2-ylpyrimidin-2-yl)phenyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c24-21(16-5-2-1-3-6-16)25-17-10-8-15(9-11-17)20-22-13-12-18(23-20)19-7-4-14-26-19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZPGFMFPMJBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(2-thienyl)-2-pyrimidinylamine with benzoic acid derivatives under specific reaction conditions . The reaction may require catalysts such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cancer pathways. Preliminary studies have shown cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological investigations.

Mechanism of Action
The compound interacts with specific molecular targets, modulating enzyme activity and influencing cell signaling pathways. This interaction is crucial for understanding its potential therapeutic effects in oncology .

Agricultural Applications

Pesticidal Properties
Studies have explored the compound's efficacy as a pesticide. Bioassays and field trials demonstrate its effectiveness against various pests while assessing safety for non-target organisms. This suggests potential applications in agrochemical formulations .

Material Science

Advanced Materials Development
Due to its unique chemical structure, this compound is being investigated for use in developing advanced materials. Its properties may facilitate the synthesis of novel organic compounds with applications in electronics or photonics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Analogs

Key structural analogs differ primarily in the carboxylate substituent:

a) 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate (CAS: 477862-36-5)
  • Molecular Formula : C21H20N2O2S
  • Molecular Weight : 364.47 g/mol
  • Key Difference : Replacement of the benzene ring in the carboxylate group with a cyclohexane ring.
  • Implications : The aliphatic cyclohexane group increases molecular weight slightly (Δ = +6.05 g/mol) and likely enhances lipophilicity compared to the aromatic analog. This substitution may improve membrane permeability but reduce π-π stacking interactions in biological targets .
b) 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate (CAS: 477862-92-3)
  • Molecular Formula : C21H13ClN2O2S
  • Molecular Weight : 380.85 g/mol
  • Key Difference : Introduction of a chlorine atom at the para position of the benzene carboxylate.
  • This modification could enhance binding affinity to electrophilic targets or influence metabolic resistance .
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent
Target Compound C21H14N2O2S 358.42 Benzenecarboxylate
Cyclohexanecarboxylate analog C21H20N2O2S 364.47 Cyclohexanecarboxylate
4-Chlorobenzenecarboxylate analog C21H13ClN2O2S 380.85 4-Chlorobenzenecarboxylate

Functional Group Variations in Related Pyrimidine Derivatives

a) Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • Structure : Features a tetrahydropyrimidine core with methoxy and isopentyloxy groups.
  • Implications : The saturated pyrimidine ring and bulky alkoxy groups may reduce aromatic interactions but improve solubility in polar solvents. This contrasts with the fully aromatic target compound, which prioritizes planar binding to hydrophobic pockets .
b) Nilotinib (CAS: 641571-10-0)
  • Molecular Formula : C28H22F3N7O
  • Molecular Weight : 529.52 g/mol
  • Key Feature: Contains a pyrimidinylamino group and trifluoromethylphenyl moiety.
  • Implications : As a kinase inhibitor, nilotinib’s higher molecular weight and additional fluorine atoms enhance target specificity and metabolic stability compared to simpler pyrimidine derivatives like the target compound .

Biological Activity

4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate (CAS No. 477862-90-1) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological properties of this compound, summarizing key findings from various studies, including antimicrobial efficacy, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21H14N2O2S. It features a thienyl group, a pyrimidine moiety, and a benzenecarboxylate structure, which may contribute to its biological activity.

PropertyValue
Molecular Weight358.41 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified
Flash PointNot specified

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of compounds related to this compound. In vitro assays demonstrated significant activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant variants. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.125 to 8 μM, indicating potent activity against resistant strains without cross-resistance to existing drugs .

Case Study: Efficacy Against Mycobacterium tuberculosis

In a comparative study, derivatives of salicylanilide were synthesized and tested against Mycobacterium tuberculosis. The results indicated that specific derivatives exhibited MIC values as low as 0.25 μM, showcasing the potential for developing new treatments for tuberculosis using similar structural frameworks .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed in various cell lines. The compound demonstrated significant cytostatic effects with IC50 values lower than 10 μM in some cases. Importantly, it exhibited no cytotoxicity at concentrations up to 50 μM, suggesting a favorable selectivity profile for therapeutic applications .

Table: Cytotoxicity Results

Cell LineIC50 (μM)Remarks
Drug-susceptible M. tuberculosis>50No significant cytotoxicity
Drug-resistant M. tuberculosis<10Significant cytostatic effect
Methicillin-resistant S. aureus<10High selectivity index

While specific mechanisms for the biological activity of this compound remain under investigation, its structural components suggest potential interactions with bacterial cell membranes and inhibition of critical metabolic pathways in pathogens.

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